molecular formula C12H9BrF2 B12310016 1-(Bromomethyl)-2-(difluoromethyl)naphthalene

1-(Bromomethyl)-2-(difluoromethyl)naphthalene

Cat. No.: B12310016
M. Wt: 271.10 g/mol
InChI Key: LSCDPHWLAMRYOZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group and a difluoromethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-2-(difluoromethyl)naphthalene can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethyl)naphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Oxidation: Formation of 2-(difluoromethyl)naphthalene-1-carboxylic acid or 2-(difluoromethyl)naphthalene-1-aldehyde.

    Reduction: Formation of 2-(difluoromethyl)naphthalene.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(difluoromethyl)naphthalene involves its ability to participate in various chemical reactions, as described earlier. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-2-(difluoromethyl)naphthalene is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct reactivity and electronic properties. This combination allows for versatile applications in organic synthesis, pharmaceuticals, and materials science, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H9BrF2

Molecular Weight

271.10 g/mol

IUPAC Name

1-(bromomethyl)-2-(difluoromethyl)naphthalene

InChI

InChI=1S/C12H9BrF2/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6,12H,7H2

InChI Key

LSCDPHWLAMRYOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)C(F)F

Origin of Product

United States

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